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molecular formula C12H16O2 B2963909 2-Methyl-2-phenylpentanoic acid CAS No. 4355-44-6

2-Methyl-2-phenylpentanoic acid

Cat. No. B2963909
M. Wt: 192.258
InChI Key: XTHMSGGESJPZOU-UHFFFAOYSA-N
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Patent
US07538105B2

Procedure details

A solution of 2-methyl-2-phenyl-pent-4-enoic acid benzyl ester (2.31 g, 8.24 mmol) in ethyl acetate (20 mL) was treated with 10% palladium on carbon (0.24 g, 10 weight percent) and stirred under a hydrogen balloon for 72 hours. The vessel was purged with nitrogen gas and the mixture was filtered through a pad of celite and the filtrate was concentrated in vacuo to give the title compound (1.58 g, 99%). 1H NMR (300 MHz, CDCl3): δ ppm 0.91 (m, 3 H) 1.23 (m, 2 H) 1.57 (m, 3 H) 1.96 (m, 2 H) 7.36 (m, 5 H). MS (DCI/NH3+) m/z 210 (M+NH4)+.
Name
2-methyl-2-phenyl-pent-4-enoic acid benzyl ester
Quantity
2.31 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.24 g
Type
catalyst
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
C([O:8][C:9](=[O:21])[C:10]([CH3:20])([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[CH2:11][CH:12]=[CH2:13])C1C=CC=CC=1>C(OCC)(=O)C.[Pd]>[CH3:20][C:10]([C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1)([CH2:11][CH2:12][CH3:13])[C:9]([OH:21])=[O:8]

Inputs

Step One
Name
2-methyl-2-phenyl-pent-4-enoic acid benzyl ester
Quantity
2.31 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(C(CC=C)(C1=CC=CC=C1)C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0.24 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
stirred under a hydrogen balloon for 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vessel was purged with nitrogen gas
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
CC(C(=O)O)(CCC)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.58 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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